Fti 277

Prodrug design Cellular permeability Farnesyltransferase inhibition

FTI-277 is a peptidomimetic inhibitor of farnesyltransferase (FTase). It is the methyl ester prodrug form of FTI-276, designed to enhance cellular permeability and facilitate intracellular conversion to the active FTase inhibitor.

Molecular Formula C22H29N3O3S2
Molecular Weight 447.6 g/mol
CAS No. 170006-73-2
Cat. No. B1662898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFti 277
CAS170006-73-2
SynonymsFTI 277
FTI-277
Molecular FormulaC22H29N3O3S2
Molecular Weight447.6 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2
InChIInChI=1S/C22H29N3O3S2/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26)/t16-,20+/m1/s1
InChIKeyGKFPROVOIQKYTO-UZLBHIALSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FTI-277 (CAS 170006-73-2): Prodrug Farnesyltransferase Inhibitor for Oncogenic Ras Signaling Studies


FTI-277 is a peptidomimetic inhibitor of farnesyltransferase (FTase) [1]. It is the methyl ester prodrug form of FTI-276, designed to enhance cellular permeability and facilitate intracellular conversion to the active FTase inhibitor . The compound is a Ras CAAX peptidomimetic that antagonizes both H-Ras and K-Ras oncogenic signaling pathways by preventing Ras farnesylation, a post-translational modification essential for membrane localization and downstream signaling [1].

Prodrug form for intracellular FTase inhibition
Selective against H-Ras over K-Ras processing
FTase-selective tool over GGTase I

FTI-277 (CAS 170006-73-2) Procurement Rationale: Why Generic FTase Inhibitors Cannot Substitute


Generic substitution of FTI-277 with other farnesyltransferase inhibitors is not straightforward. FTI-277 is a prodrug specifically designed to overcome the cellular permeability limitations of its parent compound, FTI-276, enabling effective intracellular delivery . The compound exhibits distinct selectivity for FTase over the closely related enzyme geranylgeranyltransferase I (GGTase I), with a >100-fold difference in inhibitory potency . This selectivity profile, combined with its differential potency against H-Ras versus K-Ras processing in whole cells, means that substituting with another FTase inhibitor without verifying equivalent permeability, selectivity, and target engagement characteristics could lead to confounding or irreproducible results [1].

Attribute
FTI-277
Generic FTase Inhibitor
Cell permeability
Prodrug-based intracellular delivery
May lack permeability; active in vitro only
FTase selectivity
High FTase over GGTase I selectivity
Off-target GGTase I inhibition may confound
Ras isoform profile
H-Ras preferential; K-Ras requires higher concentration
Isoform profile may differ; may miss H-Ras selectivity

FTI-277 (CAS 170006-73-2) Quantitative Evidence Guide: Comparative Potency, Selectivity, and Cellular Activity


Prodrug Design Enables Cellular Permeability and Intracellular Activity for FTI-277

FTI-277 is the methyl ester prodrug derivative of FTI-276. This structural modification enhances cellular permeability, allowing FTI-277 to enter cells where it is converted to the active FTase inhibitor. While FTI-276 potently inhibits FTase in vitro with an IC50 of 500 pM, its cellular activity is limited by poor membrane permeability. In contrast, FTI-277 demonstrates an IC50 of 100 nM for inhibiting H-Ras processing in whole cells [1]. This demonstrates the functional necessity of the prodrug design for achieving intracellular target engagement.

Prodrug Cellular Activity
Head-to-head
FTI-277 inhibits H-Ras processing in whole cells (IC50 100 nM); parent FTI-276 is permeability-limited
Supports intracellular target engagement review
In vitro vs whole-cell assays differ
Prodrug design Cellular permeability Farnesyltransferase inhibition

High Selectivity for Farnesyltransferase (FTase) Over Geranylgeranyltransferase I (GGTase I)

FTI-277 exhibits high selectivity for farnesyltransferase (FTase) over the closely related enzyme geranylgeranyltransferase I (GGTase I). In vitro, FTI-277 inhibits FTase with an IC50 of 500 pM, while its IC50 for GGTase I is 50 nM, representing a 100-fold selectivity window . This selectivity is crucial for dissecting the specific contributions of farnesylation versus geranylgeranylation in cellular signaling pathways [1].

FTase Selectivity
Head-to-head
100-fold selectivity for FTase over GGTase I (IC50 500 pM vs 50 nM)
Supports FTase-specific signaling interpretation
Enzymatic assay conditions apply
Enzyme selectivity Prenylation FTase GGTase I

Differential Inhibition of H-Ras Versus K-Ras Processing in Whole Cells

FTI-277 demonstrates a marked differential potency in inhibiting the processing of different Ras isoforms in whole cells. The compound inhibits H-Ras processing with an IC50 of 100 nM, whereas inhibition of oncogenic K-Ras4B processing requires approximately 100-fold higher concentrations (IC50 ≈ 10 µM) [1]. This differential sensitivity is a key characteristic of CAAX peptidomimetic FTase inhibitors and highlights the importance of considering Ras isoform context in experimental design.

H-Ras vs K-Ras Potency
Head-to-head
100-fold higher concentration for K-Ras4B (IC50 ~10 µM) vs H-Ras (100 nM)
Ras isoform context required for data interpretation
Whole-cell assays in NIH 3T3
Ras isoforms H-Ras K-Ras Prenylation FTI

Lack of Effect on Geranylgeranylated Rap1A Processing Confirms Target Specificity in Cells

In whole cell assays, FTI-277 at concentrations that potently inhibit H-Ras processing (IC50 = 100 nM) shows no inhibition of the processing of Rap1A, a protein that is exclusively geranylgeranylated [1]. This demonstrates that FTI-277 maintains its selectivity for farnesylation over geranylgeranylation in a cellular context, confirming that the observed effects on Ras signaling are due to specific FTase inhibition rather than broader inhibition of protein prenylation.

Rap1A Processing Control
Head-to-head
No inhibition of Rap1A processing at H-Ras-inhibitory concentrations
Confirms FTase selectivity in cellular context
Negative control for geranylgeranylation
Rap1A Geranylgeranylation Target specificity FTI

FTI-277 Does Not Arrest Cell Cycle at G0/G1, Unlike GGTase I Inhibitor GGTI-298

In comparative cell cycle studies, treatment of NIH 3T3 cells with the GGTase I inhibitor GGTI-298 or lovastatin (which inhibits both farnesylation and geranylgeranylation) arrested cells in G0/G1 phase. In contrast, cells treated with FTI-277 at doses that completely inhibit FTase progressed normally through the cell cycle [1]. This demonstrates that farnesylation is not required for G1 to S phase transition, whereas geranylgeranylation is essential.

Cell Cycle Progression
Head-to-head
FTI-277 does not arrest G0/G1; GGTI-298 does
Farnesylation not required for G1/S transition
Flow cytometry in NIH 3T3
Cell cycle G0/G1 arrest FTase GGTase I Prenylation

FTI-277 Does Not Inhibit PDGF Receptor Tyrosine Phosphorylation, Unlike GGTase I Inhibitor GGTI-298

In NIH-3T3 cells, treatment with FTI-277 at doses that completely inhibit FTase-dependent processing had no effect on PDGF receptor tyrosine phosphorylation or PDGF activation of MAPK. In contrast, the GGTase I inhibitor GGTI-298 strongly inhibited receptor tyrosine phosphorylation, and co-treatment with FTI-277 had no additional effect [1]. This demonstrates that PDGF receptor tyrosine phosphorylation requires protein geranylgeranylation but not protein farnesylation.

PDGF Signaling Specificity
Head-to-head
No effect on PDGF receptor tyrosine phosphorylation; GGTI-298 inhibits
PDGFR signaling requires geranylgeranylation, not farnesylation
NIH-3T3, PDGF stimulation
PDGF signaling Receptor tyrosine kinase Prenylation FTase GGTase I

FTI-277 (CAS 170006-73-2) Application Scenarios for Research and Industrial Use


Investigating H-Ras-Driven Oncogenic Signaling and MAPK Pathway Activation

FTI-277 is ideally suited for studies focused on H-Ras-dependent signaling. At 100 nM, the compound potently inhibits H-Ras processing and blocks constitutive activation of MAPK in H-Ras-transformed cells, inducing cytoplasmic accumulation of inactive Ras-Raf complexes [1]. This enables researchers to specifically interrogate the role of farnesylated H-Ras in cellular transformation, proliferation, and survival without off-target effects on geranylgeranylated proteins [1]. Researchers should note that K-Ras-driven models require significantly higher concentrations (≈10 µM) or combination with GGTase I inhibitors [1].

Dissecting the Differential Roles of Farnesylation vs. Geranylgeranylation in Cellular Processes

FTI-277 serves as a critical tool compound for distinguishing farnesylation-dependent from geranylgeranylation-dependent cellular processes. Its high selectivity for FTase over GGTase I (100-fold) [1] and lack of effect on G1/S cell cycle progression [2] and PDGF receptor signaling [3] make it an essential component of experimental designs that compare the effects of FTase inhibition (FTI-277) versus GGTase I inhibition (e.g., GGTI-298) or dual inhibition (e.g., lovastatin) [2] [3]. This approach is particularly valuable for validating target engagement and pathway specificity.

Evaluating Radiosensitization Strategies in Wild-Type RAS Tumor Models

FTI-277 has been shown to suppress radioresistance induced by the 24-kDa isoform of FGF2 in HeLa cells expressing wild-type RAS. Treatment with 20 µM FTI-277 for 48 hours prior to irradiation significantly decreased survival of radioresistant HeLa 3A cells while having no effect on control HeLa PINA cells [1]. This application scenario is relevant for researchers investigating the role of farnesylated proteins in modulating radiation response and exploring FTase inhibitors as potential radiosensitizers for certain human tumors with wild-type RAS [1].

Studying Antiproliferative Effects and Apoptosis in Drug-Resistant Cancer Models

FTI-277 has demonstrated efficacy in inhibiting growth and inducing apoptosis in drug-resistant myeloma tumor cells [1]. Importantly, myeloma cell lines selected for resistance to various chemotherapeutic agents—including those with P-glycoprotein overexpression, altered topoisomerase II activity, or elevated glutathione levels—remained equally sensitive to FTI-277 [1]. Additionally, FTI-277 induces G2/M cell cycle arrest and upregulates p27(Kip1) in liver cancer cell lines HepG2 and Huh7 [2]. These properties make FTI-277 a valuable tool for investigating FTase inhibition as a strategy to overcome drug resistance mechanisms.

Application
Selection Property
Validation Focus
H-Ras oncogenic signaling studies
Prodrug-based intracellular FTase inhibition
H-Ras processing and MAPK pathway endpoints
Farnesylation vs geranylgeranylation dissection
FTase selectivity over GGTase I
G1/S transition and growth factor signaling controls
Radiosensitization screening in wild-type RAS models
Radiosensitization model context
Clonogenic survival and radiation-response endpoints
Drug-resistant cancer cell-model studies
Multi-drug resistance model context
Apoptosis and cell cycle arrest endpoint review

Technical Documentation Hub

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37 linked technical documents
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